molecular formula C23H28N4O3 B303753 2-AMINO-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE

2-AMINO-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE

Cat. No.: B303753
M. Wt: 408.5 g/mol
InChI Key: VNLFPEBJALPVSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a quinoline core, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactions. One common method is the condensation of 4-methoxybenzaldehyde with cyclohexanone in the presence of ammonium acetate to form the intermediate. This intermediate then undergoes cyclization with morpholine and subsequent nitrile formation to yield the target compound. The reaction conditions often include refluxing in ethanol or methanol and the use of catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the quinoline core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Primary amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-AMINO-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 2-AMINO-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-1-(4-piperidinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
  • 2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-1-(4-pyrrolidinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Uniqueness

Compared to similar compounds, 2-AMINO-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. This structural feature may also contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C23H28N4O3

Molecular Weight

408.5 g/mol

IUPAC Name

2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-1-morpholin-4-yl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C23H28N4O3/c1-23(2)12-18-21(19(28)13-23)20(15-4-6-16(29-3)7-5-15)17(14-24)22(25)27(18)26-8-10-30-11-9-26/h4-7,20H,8-13,25H2,1-3H3

InChI Key

VNLFPEBJALPVSE-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC=C(C=C4)OC)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC=C(C=C4)OC)C(=O)C1)C

Origin of Product

United States

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